Cas no 1159-86-0 (1,2-Phenylenebis(phenylmethanone))
1,2-Phenylenebis(phenylmethanone) Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Phenylenebis(phenylmethanone)
- 2-Benzoylbenzophenone
- 1,2-DIBENZOYLBENZENE
- (2-benzoylphenyl)-phenylmethanone
- NSC 6145
- o-Benzoylbenzophenone
- o-Dibenzoylbenzene
- Benzene, o-dibenzoyl-
- Methanone,1,1'-(1,2-phenylene)bis[1-phenyl-
- SMR000567712
- MFCD00003078
- NS00017864
- DTXSID90151217
- (2-benzoylphenyl)-phenylmethanon
- EINECS 214-597-2
- ortho-Dibenzoylbenzene
- Methanone, 1,1'-(1,2-phenylene)bis[1-phenyl-
- HMS2794G15
- SCHEMBL700595
- MLS001181982
- AS-66434
- InChI=1/C20H14O2/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-14H
- AE-641/00433012
- (2-benzoylphenyl)(phenyl)methanone
- Methanone, 1,2-phenylenebis(phenyl-
- HMS1526N21
- SMR000445964
- AKOS015839033
- Methanone, 1,2-phenylenebis[phenyl-
- FT-0611295
- MLS000736538
- CHEMBL1719543
- CCG-237437
- NSC-6145
- 1159-86-0
- NSC6145
- NCGC00176957-01
- BRD-K35692746-001-09-8
- Z1636233568
- 1,2-bis(benzoyl)benzene
- BRD-K35692746-001-01-5
- Maybridge4_002067
- o--Dibenzoyl benzene
- OJLABXSUFRIXFL-UHFFFAOYSA-
- [2-(benzoyl)phenyl]-phenylmethanone
- HMS2865D09
- Phthalophenon
- DB-041299
-
- MDL: MFCD00003078
- Inchi: 1S/C20H14O2/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)16-11-5-2-6-12-16/h1-14H
- InChI Key: OJLABXSUFRIXFL-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)C1=CC=CC=C1C(C1C=CC=CC=1)=O
- BRN: 789077
Computed Properties
- Exact Mass: 286.09900
- Monoisotopic Mass: 286.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 34.1A^2
Experimental Properties
- Color/Form: solid
- Density: 1.165
- Melting Point: 144-147 °C
- Boiling Point: 388.69°C (rough estimate)
- Flash Point: 178.9 ºC
- Refractive Index: 1.6440 (estimate)
- PSA: 34.14000
- LogP: 4.14860
- Solubility: Water insoluble
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
1,2-Phenylenebis(phenylmethanone) Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: S24/25
- Safety Term:S24/25
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,2-Phenylenebis(phenylmethanone) Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1,2-Phenylenebis(phenylmethanone) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L01592-1g |
1,2-Dibenzoylbenzene, 97% |
1159-86-0 | 97% | 1g |
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| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L01592-250mg |
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1159-86-0 | 97% | 250mg |
¥611.00 | 2023-03-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-FE458-250mg |
1,2-Dibenzoylbenzene |
1159-86-0 | 97% | 250mg |
¥414.0 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-FE458-100mg |
1,2-Dibenzoylbenzene |
1159-86-0 | 97% | 100mg |
¥267.0 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-FE458-50mg |
1,2-Dibenzoylbenzene |
1159-86-0 | 97% | 50mg |
¥143.0 | 2022-03-01 | |
| eNovation Chemicals LLC | D761854-1g |
Methanone, 1,1'-(1,2-phenylene)bis[1-phenyl- |
1159-86-0 | 97% | 1g |
$250 | 2023-09-01 | |
| Key Organics Ltd | AS-66434-250MG |
(2-benzoylphenyl)(phenyl)methanone |
1159-86-0 | >97% | 0.25g |
£153.00 | 2023-06-14 | |
| Key Organics Ltd | AS-66434-1G |
(2-benzoylphenyl)(phenyl)methanone |
1159-86-0 | >97% | 1g |
£253.00 | 2025-02-08 | |
| Cooke Chemical | F700429-250mg |
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RMB 488.80 | 2025-02-21 | |
| Cooke Chemical | F700429-1g |
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1159-86-0 | 97 | 1g |
RMB 1347.20 | 2025-02-21 |
1,2-Phenylenebis(phenylmethanone) Suppliers
1,2-Phenylenebis(phenylmethanone) Related Literature
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Sumin Lee,Seung Yeon Yi,Youngmin You Org. Biomol. Chem. 2020 18 7842
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Saira Banu,Shubham Choudhari,Girija Patel,Prem P. Yadav Green Chem. 2021 23 3039
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3. 569. Benzocyclobutenes. Part I. Attempted syntheses of 1,2-diphenylbenzocyclobuteneWilson Baker,J. F. W. McOmie,G. A. Pope,D. R. Preston J. Chem. Soc. 1961 2965
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Jie Huang,Long Wang,Xiang-Ying Tang Org. Biomol. Chem. 2023 21 2709
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5. Steric influences in radical reactions. Part II. The abstraction of benzylic hydrogen atoms from 1-phenylphthalan, 1,3-diphenylphthalan, and 2-formyl-2′-methylbiphenyl by t-butoxy radicalsR. L. Huang,H. H. Lee J. Chem. Soc. C 1966 929
Additional information on 1,2-Phenylenebis(phenylmethanone)
Compound CAS No. 1159-86-0: 1,2-Phenylenebis(phenylmethanone)
The compound with CAS No. 1159-86-0, commonly referred to as 1,2-Phenylenebis(phenylmethanone), is a highly significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which consists of a benzene ring (phenylene) substituted with two phenylmethanone groups at the 1 and 2 positions. The phenylmethanone groups contribute to the molecule's aromaticity and reactivity, making it a versatile building block in various chemical reactions and applications.
Recent studies have highlighted the importance of 1,2-Phenylenebis(phenylmethanone) in the synthesis of advanced materials. Researchers have explored its role as a precursor for the preparation of polycyclic aromatic hydrocarbons (PAHs), which are widely used in electronics, optoelectronics, and nanotechnology. The molecule's ability to undergo [4+2] cycloaddition reactions has been extensively investigated, leading to the development of novel materials with enhanced thermal stability and electronic properties.
In terms of physical properties, 1,2-Phenylenebis(phenylmethanone) is known for its high melting point and excellent solubility in organic solvents. These characteristics make it ideal for use in high-temperature applications and as a solvent in various industrial processes. Additionally, the compound exhibits moderate UV absorption properties, which have been leveraged in the formulation of protective coatings and UV-resistant polymers.
The synthesis of 1,2-Phenylenebis(phenylmethanone) typically involves a multi-step process that includes Friedel-Crafts acylation and subsequent purification steps. Recent advancements in catalytic systems have enabled more efficient production methods, reducing costs and improving yields. These improvements have made the compound more accessible for both academic research and industrial applications.
One of the most promising areas of research involving 1,2-Phenylenebis(phenylmethanone) is its application in drug discovery. Scientists have found that the molecule can serve as a scaffold for designing bioactive compounds with potential therapeutic effects. For instance, derivatives of this compound have shown anti-inflammatory and antioxidant properties in preclinical studies, opening up new avenues for pharmaceutical development.
Furthermore, 1,2-Phenylenebis(phenylmethanone) has been utilized as a key intermediate in the synthesis of complex organic molecules. Its ability to undergo various types of cross-coupling reactions has made it an invaluable tool in modern organic synthesis. Researchers have also explored its potential as a chiral auxiliary in asymmetric synthesis, demonstrating its versatility in creating enantiomerically enriched compounds.
In conclusion, 1,2-Phenylenebis(phenylmethanone) (CAS No. 1159-86-0) is a multifaceted compound with a wide range of applications across different fields. From materials science to pharmaceutical research, this molecule continues to play a pivotal role in advancing scientific knowledge and technological innovation. As ongoing studies uncover new properties and uses for this compound, its significance in the chemical industry is expected to grow further.
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